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This guide provides an objective comparison of the sensitivity of human, rat, and mouse P2X7
receptors to the potent agonist 2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).
The data presented is compiled from peer-reviewed studies to assist researchers in designing
experiments and interpreting results across different species.

The P2X7 receptor (P2X7R) is a unique ATP-gated ion channel predominantly expressed on
immune cells. Its activation is linked to inflammatory responses and programmed cell death.
BzATP is a synthetic analog of ATP and a widely used tool to study P2X7R due to its higher
potency compared to the endogenous ligand. However, significant species-specific differences
in sensitivity to BzZATP have been reported, which is a critical consideration for translational
research.

Quantitative Comparison of BzATP Potency

The potency of BzATP in activating P2X7 receptors varies considerably between human, rat,
and mouse. Generally, the rat P2X7 receptor exhibits the highest sensitivity to BzATP, followed
by the human receptor, with the mouse receptor being the least sensitive.[1][2] These
differences are summarized in the table below, which presents the half-maximal effective
concentration (EC50) values obtained from various studies. The EC50 value represents the
concentration of BzATP required to elicit 50% of the maximum response and is a standard
measure of agonist potency.
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EC50 (uM) of

Species Assay Type Reference
s b BzATP

Human Calcium Influx ~7
YO-PRO-1 Uptake ~0.9 [3]
Calcium Influx (Na-

55 [3]
glutamate buffer)
Rat Calcium Influx ~3.6
Membrane Current 3.6+0.2 [1]
Calcium Influx (NaCl

6.8 [3]
buffer)
Calcium Influx (Na-

1.3 [3]
glutamate buffer)
YO-PRO-1 Uptake 0.25 [3]
Mouse Calcium Influx ~285
Membrane Current 285+ 16 [1]
Calcium Influx (Na-

83 [3]
glutamate buffer)
YO-PRO-1 Uptake 11.7 [3]

Note: EC50 values can vary depending on the experimental conditions, such as the cell type
used (e.g., recombinant expression in HEK-293 cells), the specific assay (e.g., calcium influx
vs. pore formation), and the composition of the extracellular buffer.[3]

The data clearly indicates that the mouse P2X7 receptor is significantly less sensitive to BZATP
than both its human and rat counterparts, with some studies showing up to an 80-fold lower
sensitivity compared to the rat receptor.[1]

Experimental Protocols
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The determination of P2X7 receptor sensitivity to BzATP typically involves in vitro assays using
cell lines recombinantly expressing the receptor of interest (e.g., HEK-293 cells) or primary
cells endogenously expressing the receptor. The two most common methods are the
measurement of intracellular calcium influx and the assessment of membrane pore formation.

1. Intracellular Calcium Influx Assay

This assay measures the initial opening of the P2X7 receptor channel, which is permeable to
cations, including Caz*.

Cell Preparation: HEK-293 cells are transiently or stably transfected with the cDNA encoding
for the human, rat, or mouse P2X7 receptor. The cells are then seeded into 96-well plates.

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator,
such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM
HEPES).

Agonist Application: A range of concentrations of BzZATP is added to the wells.

Signal Detection: The change in fluorescence intensity, which is proportional to the increase
in intracellular calcium concentration, is measured over time using a fluorescence plate
reader.

Data Analysis: The peak fluorescence response at each BzZATP concentration is normalized
and plotted against the logarithm of the agonist concentration to generate a dose-response
curve, from which the EC50 value is calculated.

. Membrane Pore Formation Assay (e.g., YO-PRO-1 Uptake)

Prolonged activation of the P2X7 receptor leads to the formation of a larger, non-selective pore
that allows the passage of molecules up to 900 Da. This is often assessed by the uptake of
fluorescent dyes like YO-PRO-1.

o Cell Preparation: Similar to the calcium influx assay, cells expressing the P2X7 receptor are
seeded in multi-well plates.
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o Assay Cocktail: A solution containing a range of BzZATP concentrations and the fluorescent
dye YO-PRO-1 is prepared.

» Dye Uptake Measurement: The assay cocktail is added to the cells, and the plate is
incubated. The uptake of YO-PRO-1 into the cells, which indicates pore formation, is
measured by detecting the increase in fluorescence over time.

o Data Analysis: The rate of dye uptake or the fluorescence at a specific time point is plotted
against the BzATP concentration to determine the EC50 for pore formation.

Visualizing the Process

To better understand the experimental process and the underlying biological mechanism, the
following diagrams are provided.
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Caption: Experimental workflow for determining P2X7R sensitivity using a calcium influx assay.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1142107?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

P2X7 Receptor

Activates

Cation Channel Opening
(Na+, Ca2+ influx; K+ efflux)

rolonged activation leads to

Large Pore Formation
(>900 Da)

nitiates

Downstream Signaling
(e.g., Inflammasome Activation)

Click to download full resolution via product page

Caption: Simplified signaling pathway of P2X7 receptor activation by BzATP.

Conclusion

The sensitivity of the P2X7 receptor to its potent agonist, BZATP, is not conserved across
commonly used laboratory species. The rat P2X7 receptor is the most sensitive, followed by
the human receptor, while the mouse receptor is markedly less sensitive. These
pharmacological differences are crucial for the interpretation of data from animal models and
their translation to human physiology and disease. Researchers should carefully consider
these species-specific variations when selecting animal models and designing studies
investigating the role of the P2X7 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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